![molecular formula C16H15FN4O2 B2502953 2-fluoro-N-[3-(2-oxo-1,3-diazinan-1-yl)phenyl]pyridine-4-carboxamide CAS No. 1376304-93-6](/img/structure/B2502953.png)
2-fluoro-N-[3-(2-oxo-1,3-diazinan-1-yl)phenyl]pyridine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-fluoro-N-[3-(2-oxo-1,3-diazinan-1-yl)phenyl]pyridine-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. This compound is a pyridine-based molecule that contains a carbonyl group and a diazinane ring system.
作用机制
The mechanism of action of 2-fluoro-N-[3-(2-oxo-1,3-diazinan-1-yl)phenyl]pyridine-4-carboxamide involves the inhibition of PDE4 and PKA. PDE4 is an enzyme that hydrolyzes cyclic AMP (cAMP), a second messenger molecule that plays a crucial role in various cellular processes. By inhibiting PDE4, 2-fluoro-N-[3-(2-oxo-1,3-diazinan-1-yl)phenyl]pyridine-4-carboxamide increases the levels of cAMP, leading to downstream effects such as the inhibition of pro-inflammatory cytokines. PKA is a kinase that phosphorylates various target proteins, leading to changes in their activity. By inhibiting PKA, 2-fluoro-N-[3-(2-oxo-1,3-diazinan-1-yl)phenyl]pyridine-4-carboxamide can modulate various cellular processes, such as cell proliferation and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-fluoro-N-[3-(2-oxo-1,3-diazinan-1-yl)phenyl]pyridine-4-carboxamide are diverse and depend on the specific cellular context. In general, this compound has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Additionally, 2-fluoro-N-[3-(2-oxo-1,3-diazinan-1-yl)phenyl]pyridine-4-carboxamide has been shown to have anti-cancer effects, which may be due to its ability to inhibit cell proliferation and induce apoptosis.
实验室实验的优点和局限性
One advantage of 2-fluoro-N-[3-(2-oxo-1,3-diazinan-1-yl)phenyl]pyridine-4-carboxamide is that it has been extensively studied, and its mechanism of action is well understood. This makes it a valuable tool for studying various cellular processes and for drug discovery and development. However, one limitation of this compound is that it may have off-target effects, which can complicate data interpretation. Additionally, the synthesis of 2-fluoro-N-[3-(2-oxo-1,3-diazinan-1-yl)phenyl]pyridine-4-carboxamide is a complex process, which may limit its availability and use in some labs.
未来方向
There are several future directions for the study of 2-fluoro-N-[3-(2-oxo-1,3-diazinan-1-yl)phenyl]pyridine-4-carboxamide. One direction is to further investigate its anti-inflammatory effects and its potential use in the treatment of inflammatory diseases. Another direction is to explore its anti-cancer effects and its potential use in cancer therapy. Additionally, the development of more efficient and scalable synthesis methods for 2-fluoro-N-[3-(2-oxo-1,3-diazinan-1-yl)phenyl]pyridine-4-carboxamide may increase its availability and use in various research settings.
合成方法
The synthesis of 2-fluoro-N-[3-(2-oxo-1,3-diazinan-1-yl)phenyl]pyridine-4-carboxamide is a complex process that involves several steps. The starting material is 2-aminopyridine, which is reacted with 3-bromo-2-fluorobenzaldehyde in the presence of a base to form an intermediate product. This intermediate product is then reacted with 2-oxo-1,3-diazinane-4-carboxylic acid in the presence of a coupling reagent to form the final product, 2-fluoro-N-[3-(2-oxo-1,3-diazinan-1-yl)phenyl]pyridine-4-carboxamide.
科学研究应用
2-fluoro-N-[3-(2-oxo-1,3-diazinan-1-yl)phenyl]pyridine-4-carboxamide has been extensively studied for its potential applications in drug discovery and development. This compound has been shown to have inhibitory effects on several enzymes, including phosphodiesterase 4 (PDE4) and cyclic AMP-dependent protein kinase (PKA). These enzymes are involved in various cellular processes, such as inflammation, cell proliferation, and apoptosis, making them attractive targets for drug development.
属性
IUPAC Name |
2-fluoro-N-[3-(2-oxo-1,3-diazinan-1-yl)phenyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN4O2/c17-14-9-11(5-7-18-14)15(22)20-12-3-1-4-13(10-12)21-8-2-6-19-16(21)23/h1,3-5,7,9-10H,2,6,8H2,(H,19,23)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYSCDNKIAFZVMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C3=CC(=NC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-[3-(2-oxo-1,3-diazinan-1-yl)phenyl]pyridine-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2502870.png)
![Ethyl 2-[5-(methylamino)-1,3,4-thiadiazol-2-yl]acetate](/img/structure/B2502873.png)

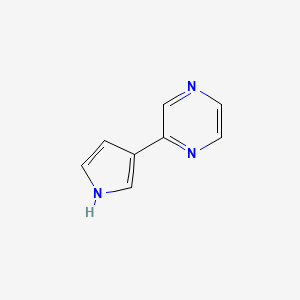
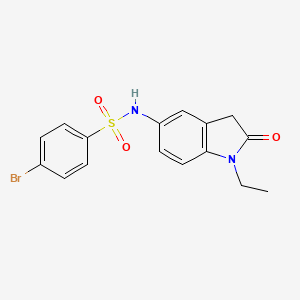
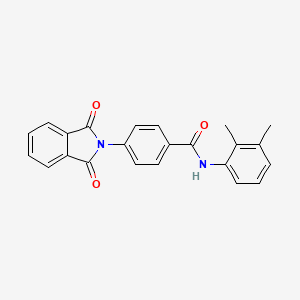
![4-(2,4-Dichlorophenyl)-2-(4-methoxyphenoxy)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2502879.png)
![5-bromo-2-chloro-N-{2-[4-(trifluoromethyl)phenyl]ethyl}pyridine-3-carboxamide](/img/structure/B2502880.png)
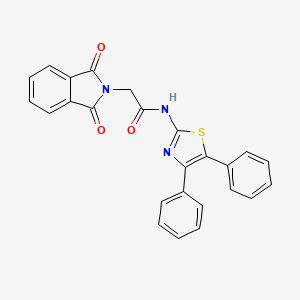
![6-[4-[4-(4-Phenylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2502885.png)
![N,N-Dimethyl-5,5-dioxo-5lambda6-thia-2-azaspiro[3.4]octane-8-carboxamide;hydrochloride](/img/structure/B2502888.png)
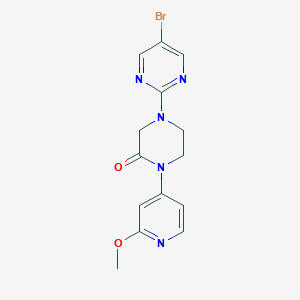
![N-ethyl-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2502891.png)
![7-Bromo-3,5-dihydroimidazo[4,5-c]pyridin-4-one](/img/structure/B2502892.png)